molecular formula C10H18ClNO3 B13522598 Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B13522598
M. Wt: 235.71 g/mol
InChI Key: ACBCHMTTXJJSGM-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic organic compound characterized by a 2-oxabicyclo[2.1.1]hexane core substituted with an ethyl ester group at position 4, a methyl group at position 1, and an aminomethyl group at position 3. The hydrochloride salt enhances its stability and solubility, making it relevant for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-3-13-8(12)10-5-9(2,6-10)14-7(10)4-11;/h7H,3-6,11H2,1-2H3;1H

InChI Key

ACBCHMTTXJJSGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2CN)C.Cl

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation

Step Reaction Type Reagents & Conditions Description Yield & Notes
1 Photochemical [2+2] Cycloaddition UV light, suitable dienes or alkenes Formation of bicyclo[2.1.1]hexane core via intramolecular cycloaddition Efficient modular approach enabling diverse substitutions
2 Oxidation Potassium permanganate (KMnO4), controlled temperature Selective oxidation of methyl or hydroxymethyl groups to carboxylic acid or aldehyde intermediates Requires careful control to avoid overoxidation
3 Esterification Ethanol, acid catalyst or SOCl2-mediated esterification Conversion of carboxylic acid to ethyl ester High yield, mild conditions
4 Azide substitution Sodium azide (NaN3), aqueous medium, 0 °C to room temp Introduction of azide group at aminomethyl precursor site Intermediate step prior to reduction; moderate to high yield
5 Reduction Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation Reduction of azide to primary amine High yield, sensitive to moisture; careful quenching needed
6 Salt formation Hydrogen chloride (HCl) gas or HCl in ether Formation of hydrochloride salt to enhance stability and solubility Quantitative conversion, standard procedure

Representative Synthetic Procedure (Adapted from Source)

  • Starting Material Preparation: A methylenecyclobutane derivative is subjected to I2-promoted cyclization to form a tricyclic carbamate intermediate.

  • Hydrolytic Cleavage and Oxidation: The carbamate is hydrolyzed, and the hydroxymethyl fragment is oxidized to yield a 4-substituted 2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivative.

  • Protection and Esterification: The acid is protected with tert-butoxycarbonyl (Boc) groups, then converted to the methyl or ethyl ester via SOCl2-mediated reaction in methanol or ethanol.

  • Azide Introduction and Reduction: The ester intermediate is reacted with sodium azide in aqueous media, followed by reduction with lithium aluminum hydride to afford the aminomethyl derivative.

  • Final Salt Formation: Treatment with HCl yields the hydrochloride salt of ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate.

Reaction Conditions and Optimization

  • Temperature Control: Critical during SOCl2 addition and azide substitution to prevent decomposition and side reactions. Typically maintained below 10 °C during sensitive steps.

  • Solvent Choice: Dichloromethane (CH2Cl2), tetrahydrofuran (THF), and methanol are commonly used solvents, chosen based on solubility and reaction compatibility.

  • Reagent Stoichiometry: Excess sodium azide and LiAlH4 are used to drive reactions to completion, with subsequent purification steps to remove residual reagents.

  • Purification: Extraction with organic solvents (toluene, ethyl acetate), drying over anhydrous sodium sulfate, and vacuum evaporation are standard. Final product is typically isolated as a crystalline hydrochloride salt for stability.

Data Tables Summarizing Key Synthetic Parameters

Parameter Typical Value/Condition Comments
Photochemical reaction wavelength ~300-350 nm UV light For [2+2] cycloaddition
Oxidation reagent Potassium permanganate (KMnO4) Controlled addition to avoid overoxidation
Esterification reagent Thionyl chloride (SOCl2) in MeOH or EtOH Efficient ester formation at reflux
Azide substitution temp. 0 °C to room temp Ensures selective substitution without side reactions
Reduction reagent Lithium aluminum hydride (LiAlH4) Requires anhydrous conditions, careful quenching
Salt formation HCl gas or HCl in ether Converts free amine to stable hydrochloride salt

Full Research Findings and Literature Integration

  • The synthetic route reported by Vasiuta and Gorichko (2024) demonstrated a four-step method for preparing 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane derivatives, which are key intermediates toward the target compound.

  • Photochemical [2+2] cycloaddition methods provide modular access to bicyclo[2.1.1]hexane cores with diverse substitution patterns, enabling the preparation of the 1-methyl-2-oxabicyclo[2.1.1]hexane scaffold efficiently.

  • Oxidation and azide substitution steps require precise control of reaction parameters to maximize yield and purity, as demonstrated in multigram scale syntheses.

  • Reduction of azide intermediates with lithium aluminum hydride is a standard and reliable method to obtain primary amines, which upon treatment with HCl yield the hydrochloride salt form of the compound.

  • The final hydrochloride salt exhibits improved solubility and stability, making it suitable for further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester functionality can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines.

Scientific Research Applications

Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic compound featuring a bicyclo[2.1.1]hexane core and various functional groups. It is of interest in medicinal chemistry because it can serve as a building block for bioactive molecules, with unique steric and electronic properties that can influence biological interactions and chemical reactivity.

Scientific Research Applications

  • Medicinal Chemistry The compound is a building block for bioactive molecules because of its unique structural framework. Its steric and electronic properties can influence biological interactions and chemical reactivity.
  • Enzyme Inhibition Research has shown that this compound has potential for enzyme inhibition and modulation of biochemical pathways, suggesting its utility in drug design and development. Ongoing research seeks to elucidate its pharmacological profiles and therapeutic potential.
  • Potential Therapeutic Applications Structural analogs of ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride have been explored for enzyme inhibition and potential therapeutic applications, such as antidepressant and antimicrobial activities. The compound's mechanism of action involves interactions with specific molecular targets, modulating their activity and leading to various biological effects.

Structural Analogs
Several compounds share structural similarities with ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride:

Compound NameIUPAC NameKey Features
1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochlorideExhibits enzyme inhibitory activity; studied for antidepressant effects
3-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochlorideFocused on material science applications; potential for novel drug development
3-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochlorideInvestigated for its structural analogs in pharmaceutical research

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the ester functionality can undergo hydrolysis to release active metabolites. The bicyclic structure provides rigidity, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Key Observations:

Substituent Position: The target compound’s 3-aminomethyl group distinguishes it from analogs like CAS 104234-94-8, which has a 4-amino substitution .

Functional Groups : Replacing the ethyl ester with a methyl ester (CAS 104234-94-8 vs. ) reduces lipophilicity, while hydroxymethyl substitution (CAS 2138150-58-8) enhances polarity .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit high aqueous solubility. For example, CAS 104234-94-8 is widely used in aqueous reaction systems .
  • Collision Cross-Section (CCS): Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride () has a predicted CCS of 134.1 Ų for [M+H]⁺, suggesting moderate molecular compactness .
  • Stability: The bicyclo[2.1.1]hexane core’s rigidity may enhance thermal stability compared to monocyclic analogs.

Pharmacological and Biochemical Profiles

Although pharmacological data for the target compound is unavailable, structurally related compounds exhibit bioactivity:

  • Antimicrobial Potential: Bicyclo[2.1.1]hexane derivatives with halogenated substituents (e.g., 3-(4-chlorophenyl)-1-methyl analog in ) show antimicrobial properties, likely due to enhanced membrane permeability .

Biological Activity

Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Structural Characteristics

The compound features a bicyclo[2.1.1]hexane core, which is significant for its steric and electronic properties. These properties can influence its interactions with biological targets, making it a candidate for various pharmacological applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial for developing drugs targeting specific metabolic pathways.
  • Antidepressant Effects : Structural analogs of this compound have been studied for their antidepressant activities, suggesting a mechanism that may involve modulation of neurotransmitter systems.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

The biological effects of this compound are believed to arise from its interactions with specific molecular targets. These interactions can modulate the activity of enzymes and receptors involved in various biochemical pathways, leading to therapeutic effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

  • Enzyme Inhibition Studies : In vitro studies have demonstrated that the compound inhibits certain enzymes involved in metabolic pathways, which could lead to altered physiological responses.
  • Antidepressant Activity : A study exploring the antidepressant potential found that structural modifications significantly influenced the binding affinity to serotonin receptors, indicating a pathway for mood regulation.
  • Antimicrobial Efficacy : Research on antimicrobial properties showed that the compound exhibited activity against various bacterial strains, suggesting potential use in developing new antibiotics.

Comparative Analysis with Structural Analogues

The following table summarizes key features of this compound compared to its analogs:

Compound NameIUPAC NameKey Features
This compoundThis compoundNotable enzyme inhibition; potential antidepressant
3-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochlorideHydroxymethyl derivativeFocused on material science applications; lesser biological activity
3-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochlorideMethyl derivativeInvestigated for structural analogs in pharmaceutical research

Q & A

Basic: What are the recommended methodologies for synthesizing and optimizing the yield of this bicyclic compound?

Answer:
Synthesis typically involves multi-step organic reactions, including cycloaddition or ring-closing strategies to construct the bicyclo[2.1.1]hexane core. Key steps include:

  • Functionalization : Introducing the aminomethyl group via reductive amination or nucleophilic substitution, followed by HCl salt formation for stabilization .
  • Optimization : Adjust reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, using polar aprotic solvents (DMF, acetonitrile) can enhance cyclization efficiency, while palladium catalysts may improve stereochemical control in analogous bicyclic systems .
  • Yield Tracking : Monitor intermediates via TLC or LC-MS to identify bottlenecks. Typical yields for similar bicyclic esters range from 40–60% after purification .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H/13^{13}C NMR to verify the bicyclic framework and aminomethyl substitution. For example, the 2-oxabicyclo system shows distinct proton signals at δ 3.5–5.0 ppm for ether linkages .
  • HPLC-MS : Use C18 columns with a water-acetonitrile gradient (0.1% formic acid) to assess purity (>95%) and detect trace impurities. Retention times can be cross-referenced with synthetic intermediates .
  • X-ray Crystallography : Resolve stereochemical ambiguities; analogous bicyclic esters have been structurally validated this way .

Basic: How should researchers handle and store this compound to ensure stability during experiments?

Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or aminomethyl oxidation .
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts generally exhibit better hygroscopic stability than free bases .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the aminomethyl group in biological activity?

Answer:

  • Functional Group Modifications : Synthesize analogs replacing the aminomethyl with cyano, hydroxyl, or alkyl groups. Compare bioactivity (e.g., enzyme inhibition) using assays like fluorescence polarization or SPR .
  • Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict interactions with target proteins (e.g., GPCRs or kinases). The aminomethyl group’s basicity may influence binding affinity .
  • Data Correlation : Use multivariate analysis to link structural descriptors (logP, polar surface area) with activity trends .

Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?

Answer:

  • Contradiction Sources : Discrepancies may arise from dynamic effects (e.g., ring puckering in NMR) or salt-form variations.
  • Resolution Strategies :
    • Variable Temperature NMR : Identify conformational equilibria by observing signal coalescence at elevated temperatures .
    • Ion-Exchange Experiments : Compare free base and hydrochloride forms to isolate spectral shifts caused by protonation .
    • High-Resolution MS : Confirm molecular formula (C10_{10}H16_{16}ClNO3_3) to rule out isotopic or adduct interference .

Advanced: What methodologies are suitable for evaluating the compound’s biological activity in vitro and in vivo?

Answer:

  • In Vitro :
    • Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to test protease inhibition. IC50_{50} values <10 µM suggest therapeutic potential .
    • Cell-Based Assays : Assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers) .
  • In Vivo :
    • Pharmacokinetics : Administer intravenously (1–5 mg/kg) in rodent models. Monitor plasma half-life and brain penetration via LC-MS/MS. Bicyclic esters often show moderate blood-brain barrier permeability .
    • Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., ester hydrolysis products) .

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